
N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(5-methylfuran-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with an allyl group and a 5-methylfuran-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-methylfuran-2-yl)benzamide typically involves the following steps:
Formation of 5-methylfuran-2-ylamine: This intermediate can be synthesized through the reductive amination of 5-methylfurfural using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N-(5-methylfuran-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-Allyl-N-(5-methylfuran-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allylbenzamide: Similar structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(5-Methylfuran-2-yl)benzamide: Lacks the allyl group, which may reduce its potential for certain types of chemical reactions.
Uniqueness
N-Allyl-N-(5-methylfuran-2-yl)benzamide is unique due to the presence of both the allyl group and the 5-methylfuran-2-yl substituent, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
62223-32-9 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-(5-methylfuran-2-yl)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-3-11-16(14-10-9-12(2)18-14)15(17)13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |
Clé InChI |
MYUIJNIBKDAJPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)N(CC=C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


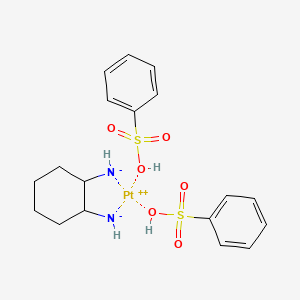

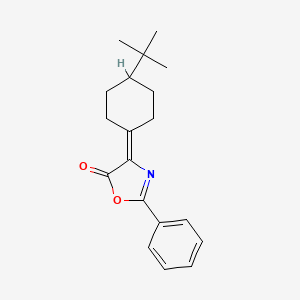
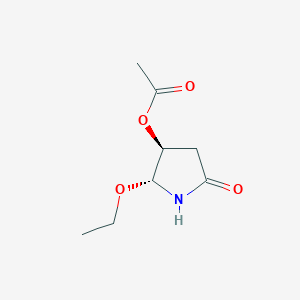
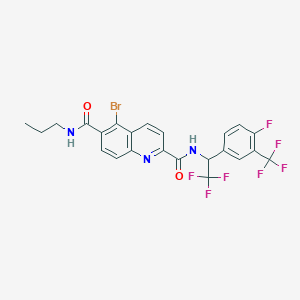
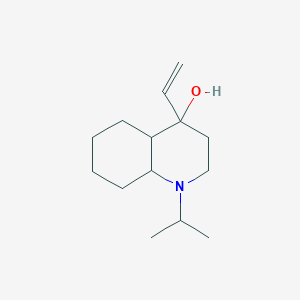

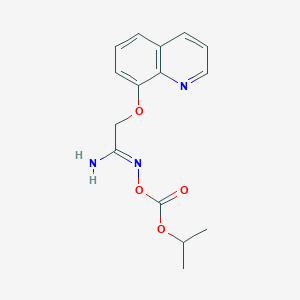

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

